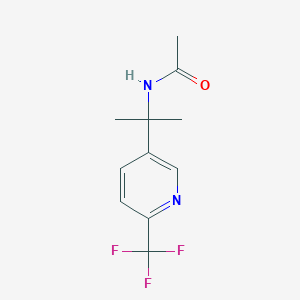

N-(2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-yl)acetamide

Katalognummer B8746386

Molekulargewicht: 246.23 g/mol

InChI-Schlüssel: NIKYGRFRLRGITP-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US07998985B2

Procedure details

Add acetonitrile (67.4 L; 53.0 kg) to a reaction vessel containing 2-(6-trifluoromethyl-pyridin-3-yl)-propan-2-ol (52 moles; 12.8 kg) and cool to 0-5° C. Add concentrated sulfuric acid (372 moles; 19.8 L; 36.5 kg) slowly, maintaining the internal reaction temperature between 0-15° C. Heat the solution to 25-30° C. for 24 hours, and observe the completion of the reaction by HPLC. Cool the mixture to 0° C. while stirring and add water (95.0 L; 95.0 kg). Add a solution of aqueous ammonia (57.5 kg) to adjust the solution pH to 8.0-9.0, and then add tert-butyl methyl ether (81.1 L; 60.0 kg). Separate the lower aqueous layer, concentrate the organic layer to approximately 3 volumes, and cool the contents of the reaction to −5-0° C. Filter the resultant solids and dry under vacuum until constant weight and collect (13.4 kg; 87.3%, based on HPLC) of the titled compound as a pale yellow solid in 81.8% purity. 1H NMR (DMSO-d6, 500 MHz): δ 8.68 (d, 1H, J=2 Hz), 8.30 (s, 1H), 7.92 (dd, 1H, J=2.5, 8.5 Hz), 7.79 (d, 1H, J=5.8 Hz), 1.82 (s, 3H), 1.56 (s, 6H).

Quantity

12.8 kg

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[C:1](#[N:3])[CH3:2].[F:4][C:5]([F:17])([F:16])[C:6]1[N:11]=[CH:10][C:9]([C:12](O)([CH3:14])[CH3:13])=[CH:8][CH:7]=1.S(=O)(=O)(O)[OH:19].N>COC(C)(C)C.O>[CH3:13][C:12]([NH:3][C:1](=[O:19])[CH3:2])([C:9]1[CH:10]=[N:11][C:6]([C:5]([F:17])([F:16])[F:4])=[CH:7][CH:8]=1)[CH3:14]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

67.4 L

|

|

Type

|

reactant

|

|

Smiles

|

C(C)#N

|

Step Two

|

Name

|

|

|

Quantity

|

12.8 kg

|

|

Type

|

reactant

|

|

Smiles

|

FC(C1=CC=C(C=N1)C(C)(C)O)(F)F

|

Step Three

|

Name

|

|

|

Quantity

|

19.8 L

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Four

|

Name

|

|

|

Quantity

|

57.5 kg

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Step Five

|

Name

|

|

|

Quantity

|

81.1 L

|

|

Type

|

solvent

|

|

Smiles

|

COC(C)(C)C

|

Step Six

|

Name

|

|

|

Quantity

|

95 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

2.5 (± 2.5) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintaining the internal reaction temperature between 0-15° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Heat the solution to 25-30° C. for 24 hours

|

|

Duration

|

24 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the completion of the reaction by HPLC

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Cool the mixture to 0° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Separate the lower aqueous layer

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrate the organic layer to approximately 3 volumes

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cool

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the contents of the reaction to −5-0° C

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Filter the resultant solids

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dry under vacuum until constant weight

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

collect (13.4 kg; 87.3%, based on HPLC) of the titled compound as a pale yellow solid in 81.8% purity

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

CC(C)(C=1C=NC(=CC1)C(F)(F)F)NC(C)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |